1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 191327-29-4
VCID: VC7819235
InChI: InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;/h3,5,8H,1-2H2,(H,9,10)(H,11,12);1H
SMILES: C1C(NCC2=C1N=CN2)C(=O)O.Cl
Molecular Formula: C7H10ClN3O2
Molecular Weight: 203.62 g/mol

1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride

CAS No.: 191327-29-4

Cat. No.: VC7819235

Molecular Formula: C7H10ClN3O2

Molecular Weight: 203.62 g/mol

* For research use only. Not for human or veterinary use.

1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride - 191327-29-4

Specification

CAS No. 191327-29-4
Molecular Formula C7H10ClN3O2
Molecular Weight 203.62 g/mol
IUPAC Name 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;/h3,5,8H,1-2H2,(H,9,10)(H,11,12);1H
Standard InChI Key IJWPDVGZOCCGRA-UHFFFAOYSA-N
SMILES C1C(NCC2=C1N=CN2)C(=O)O.Cl
Canonical SMILES C1C(NCC2=C1N=CN2)C(=O)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a bicyclic system where an imidazole ring is fused to a partially saturated pyridine ring. The carboxylic acid group at position 6 enhances polarity, while the hydrochloride salt improves solubility in aqueous media. Key identifiers include:

PropertyValue
Molecular FormulaC₇H₁₀ClN₃O₂
Molecular Weight203.62 g/mol
IUPAC Name4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid; hydrochloride
SMILESC1C(NCC2=C1N=CN2)C(=O)O.Cl
InChIKeyIJWPDVGZOCCGRA-UHFFFAOYSA-N

The fused ring system imposes conformational constraints, favoring interactions with biological targets such as enzymes or receptors. The carboxylic acid group participates in salt bridges or coordination complexes, while the protonated amine in the imidazole ring facilitates ionic interactions .

Synthetic Routes and Optimization

Base-Catalyzed Pictet-Spengler Reaction

A common synthetic route involves the Pictet-Spengler reaction, where histamine or histidine analogs react with aldehydes under basic conditions to form tetrahydroimidazopyridine derivatives . For this compound, the reaction proceeds as follows:

  • Condensation: Histamine reacts with a carbonyl source (e.g., glyoxylic acid) to form a Schiff base intermediate.

  • Cyclization: Intramolecular nucleophilic attack by the imidazole nitrogen generates the bicyclic framework.

  • Acidification: Treatment with hydrochloric acid yields the hydrochloride salt .

Dehydrogenation and Functionalization

Post-synthetic modifications include dehydrogenation using elemental sulfur in dimethylformamide (DMF) at 120–130°C to introduce aromaticity or oxidative decarboxylation to remove the carboxylic acid group . These steps enable the generation of derivatives for structure-activity relationship (SAR) studies .

Research Findings and Comparative Analysis

Comparative Pharmacokinetics

A comparison with spinaceamine dihydrochloride (CAS: 62002-31-7) reveals distinct properties:

Property1H,4H,5H,6H,7H-Imidazo[4,5-c]Pyridine-6-Carboxylic Acid HydrochlorideSpinaceamine Dihydrochloride
Molecular FormulaC₇H₁₀ClN₃O₂C₆H₁₀Cl₂N₃
Molecular Weight203.62 g/mol159.62 g/mol
Key Functional GroupCarboxylic AcidPrimary Amine
SolubilityHigh (due to hydrochloride salt)Moderate

The carboxylic acid group in the former enhances binding to polar enzyme active sites, whereas spinaceamine’s primary amine favors interactions with acidic residues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator